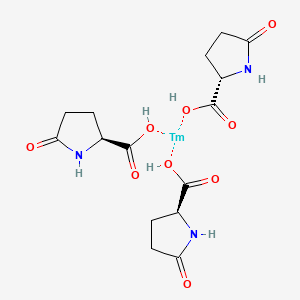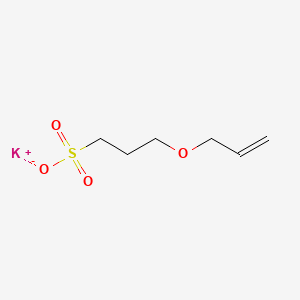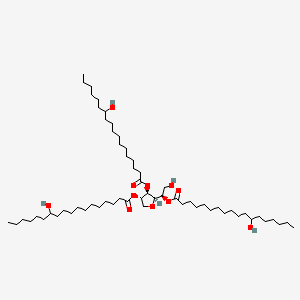
5-fluoro-cdUMP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2’-deoxyuridine 5’-monophosphate, commonly known as 5-fluoro-cdUMP, is a fluorinated pyrimidine nucleotide analog. It is a metabolite of 5-fluorouracil and 5-fluoro-2’-deoxyuridine, and it acts as a potent inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis. This compound is widely studied for its applications in cancer treatment due to its ability to disrupt DNA synthesis in rapidly proliferating tumor cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Fluoro-2’-deoxyuridine 5’-monophosphate can be synthesized through the phosphorylation of 5-fluoro-2’-deoxyuridine. The phosphorylation process typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) in the presence of a base like pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylated product .
Industrial Production Methods
Industrial production of 5-fluoro-2’-deoxyuridine 5’-monophosphate often involves large-scale chemical synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-2’-deoxyuridine 5’-monophosphate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the fluorine atom or the pyrimidine ring.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 5-fluoro-2’-deoxyuridine 5’-monophosphate include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from the reactions of 5-fluoro-2’-deoxyuridine 5’-monophosphate include various fluorinated pyrimidine derivatives and nucleotides. These products are often studied for their biological activity and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2’-deoxyuridine 5’-monophosphate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of fluorine substitution on nucleotides and their interactions with enzymes.
Biology: The compound is used to investigate the mechanisms of DNA synthesis and repair, as well as the role of thymidylate synthase in cellular metabolism.
Medicine: It is extensively studied for its anticancer properties, particularly in the treatment of colorectal, breast, and head and neck cancers.
Wirkmechanismus
5-Fluoro-2’-deoxyuridine 5’-monophosphate exerts its effects by inhibiting thymidylate synthase, an enzyme responsible for the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate. This inhibition leads to a depletion of thymidine triphosphate, a nucleotide essential for DNA synthesis. The resulting imbalance in nucleotide pools causes DNA damage and cell death, particularly in rapidly dividing tumor cells . The compound forms a covalent complex with thymidylate synthase and the folate cofactor, N5–10-methylenetetrahydrofolate, leading to irreversible inhibition of the enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: A precursor to 5-fluoro-2’-deoxyuridine 5’-monophosphate, widely used in cancer treatment.
5-Fluoro-2’-deoxyuridine: Another precursor that is converted to 5-fluoro-2’-deoxyuridine 5’-monophosphate in vivo.
5-Fluorocytosine: A fluorinated pyrimidine analog used as an antifungal agent.
Uniqueness
5-Fluoro-2’-deoxyuridine 5’-monophosphate is unique due to its specific mechanism of action as a thymidylate synthase inhibitor. Unlike its precursors, which require metabolic activation, 5-fluoro-2’-deoxyuridine 5’-monophosphate directly inhibits the enzyme, making it a more potent and targeted anticancer agent .
Eigenschaften
CAS-Nummer |
36519-08-1 |
|---|---|
Molekularformel |
C9H10FN2O7P |
Molekulargewicht |
308.16 g/mol |
IUPAC-Name |
1-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10FN2O7P/c10-4-2-12(9(14)11-8(4)13)7-1-5-6(18-7)3-17-20(15,16)19-5/h2,5-7H,1,3H2,(H,15,16)(H,11,13,14)/t5-,6+,7+/m0/s1 |
InChI-Schlüssel |
CEEUOYKVNIFZLL-RRKCRQDMSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H](COP(=O)(O2)O)O[C@H]1N3C=C(C(=O)NC3=O)F |
Kanonische SMILES |
C1C2C(COP(=O)(O2)O)OC1N3C=C(C(=O)NC3=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


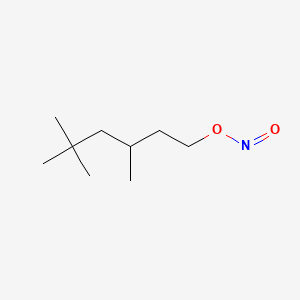
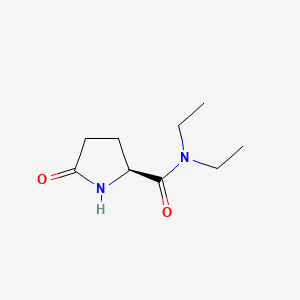


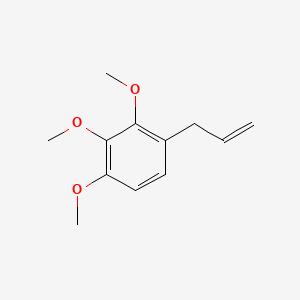
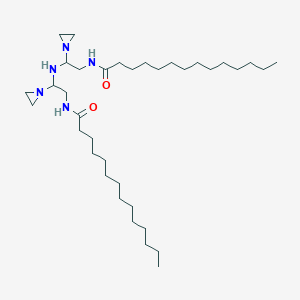
![3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3,3-dimethylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid](/img/structure/B12662850.png)


